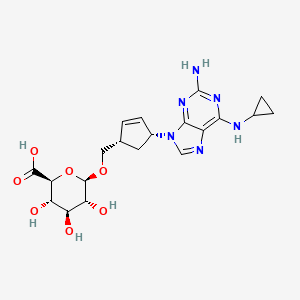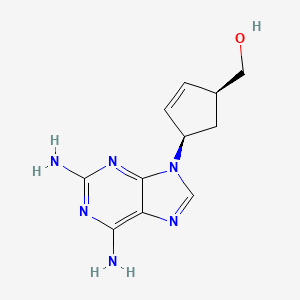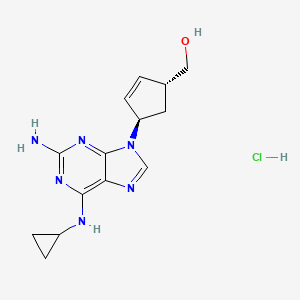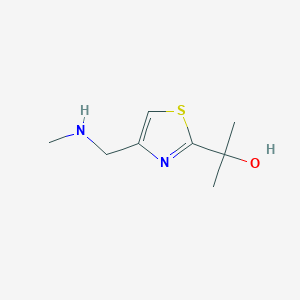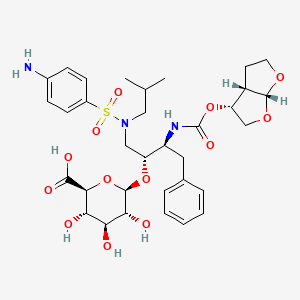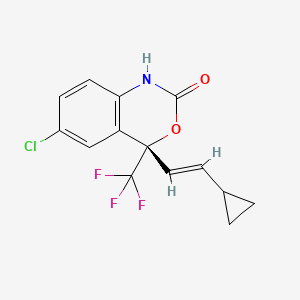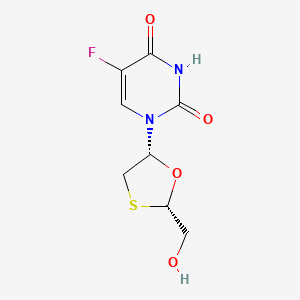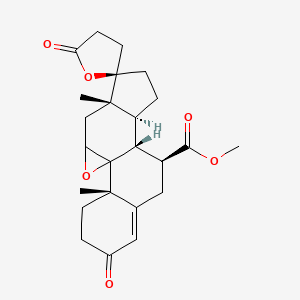
Eplerenone EP Impurity E
Overview
Description
Eplerenone EP Impurity E is a chemical compound that is structurally related to Eplerenone, a selective aldosterone receptor antagonist used in the treatment of hypertension and heart failure. This compound is one of the impurities that can be found during the synthesis and production of Eplerenone. It is important to identify and characterize such impurities to ensure the safety and efficacy of the pharmaceutical product .
Mechanism of Action
Target of Action
Eplerenone EP Impurity E, like Eplerenone, primarily targets the mineralocorticoid receptors . These receptors are located in various tissues, including the kidney, heart, and blood vessels . Aldosterone, a hormone in the body, usually binds to these receptors and plays a crucial role in regulating blood pressure .
Mode of Action
This compound acts by binding to the mineralocorticoid receptors, thereby blocking the binding of aldosterone . This action inhibits the effects of aldosterone, which is a component of the renin-angiotensin-aldosterone-system (RAAS) .
Biochemical Pathways
By blocking the action of aldosterone, this compound affects the RAAS pathway . This results in sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion .
Pharmacokinetics
This compound, similar to Eplerenone, is expected to have certain pharmacokinetic properties. After oral administration, Eplerenone is rapidly absorbed, reaching peak plasma concentration in approximately 1.2 hours . It is extensively metabolized, predominantly by cytochrome P450 (CYP) 3A4 . The elimination half-life of Eplerenone is about 3 to 6 hours . Approximately 67% of Eplerenone is eliminated in the urine and 32% in the feces .
Result of Action
The action of this compound leads to a decrease in blood volume and a reduction in blood pressure . This is due to the blocking of aldosterone’s action, which usually causes sodium and water retention, thereby increasing blood volume and pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications metabolized by CYP3A4 could potentially affect the metabolism of this compound . Additionally, patient-specific factors such as age, race, and the presence of renal or hepatic impairment can also influence the pharmacokinetics and action of this compound .
Biochemical Analysis
Cellular Effects
Eplerenone has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Eplerenone works by binding to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS)
Dosage Effects in Animal Models
Eplerenone has been shown to mitigate chronic kidney disease (CKD) and cardiovascular disease (CVD) progression in animal models
Metabolic Pathways
Eplerenone is primarily metabolized via cytochrome P450 (CYP) 3A4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eplerenone EP Impurity E involves several steps, starting from the precursor 11α-hydroxy-7α-(methoxycarbonyl)-3-oxo-17α-pregn-4-ene-21,17-carbolactone. The key steps include epoxidation, esterification, and lactonization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity reagents and solvents to minimize the formation of undesired by-products. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Eplerenone EP Impurity E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions include various hydroxylated, carbonylated, and substituted derivatives of this compound .
Scientific Research Applications
Eplerenone EP Impurity E has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard for the identification and quantification of impurities in Eplerenone formulations.
Analytical Method Development: Employed in the development and validation of analytical methods for quality control and regulatory compliance.
Toxicological Studies: Used in studies to assess the genotoxic potential and safety profile of pharmaceutical products.
Chemical Synthesis: Utilized as an intermediate in the synthesis of other steroidal compounds
Comparison with Similar Compounds
Eplerenone: The parent compound, used as a selective aldosterone receptor antagonist.
Spironolactone: Another aldosterone antagonist with a broader receptor binding profile.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness: Eplerenone EP Impurity E is unique due to its specific structural modifications, which result in distinct physicochemical properties and biological activity. Unlike its parent compound Eplerenone, the impurity may exhibit different binding affinities and metabolic pathways, making it a valuable reference standard in pharmaceutical research .
Properties
IUPAC Name |
methyl (2S,9S,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16-,17?,19-,21-,22-,23+,24?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKPWJGBANNWMW-UUSFQDKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@@H]([C@@H]3C24C(O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



